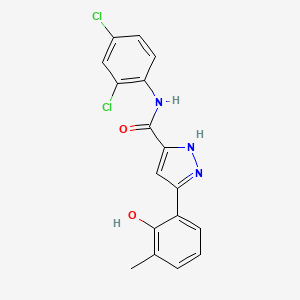![molecular formula C17H18N2O2 B14090565 2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to an acetohydrazide backbone, with additional phenyl and methylphenoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3-methylphenoxyacetohydrazide. Finally, the condensation of 3-methylphenoxyacetohydrazide with 1-phenylethylidene results in the formation of the target compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenoxy and phenylethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide include other hydrazides and acetohydrazides with different substituents. Examples include:
- 2-(4-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide
- 2-(3-chlorophenoxy)-N’-(1-phenylethylidene)acetohydrazide
- 2-(3-methylphenoxy)-N’-(1-benzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group and the 1-phenylethylidene moiety may enhance its reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-6-10-16(11-13)21-12-17(20)19-18-14(2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-14+ |
InChIキー |
LDSOZOITEVKVDB-NBVRZTHBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


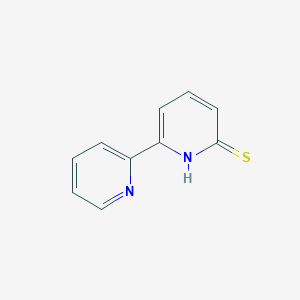
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)

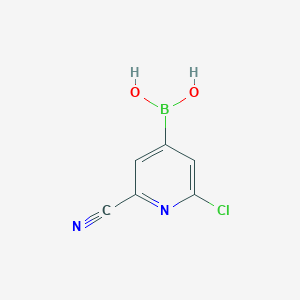
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)

![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
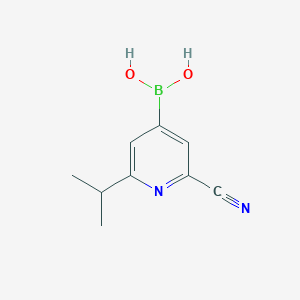
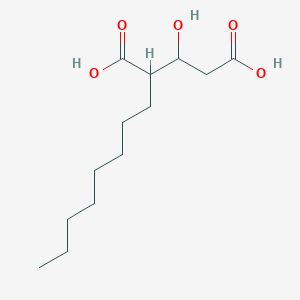
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)

